N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide
Description
The compound N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide features a hybrid scaffold combining a 1,3,4-oxadiazole ring substituted with a 2,4-dimethylphenyl group and a coumarin (2-oxo-2H-chromene) moiety linked via a carboxamide bridge. This structural framework is pharmacologically significant, as oxadiazoles are known for their electron-withdrawing properties and metabolic stability, while coumarins exhibit diverse biological activities, including antimicrobial and anticancer effects .
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-11-7-8-14(12(2)9-11)18-22-23-20(27-18)21-17(24)15-10-13-5-3-4-6-16(13)26-19(15)25/h3-10H,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTMQUAUJXNYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Chromene Core: This can be achieved through the cyclization of salicylaldehyde derivatives with appropriate reagents.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often synthesized via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the Two Moieties: The final step involves coupling the chromene core with the oxadiazole ring, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide. For instance, derivatives of oxadiazole compounds have shown significant activity against various cancer cell lines. A study demonstrated that modified oxadiazole derivatives exhibited IC50 values as low as 0.003 µM against certain cancer cell lines, indicating strong anticancer properties .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Research indicates that oxadiazole derivatives can inhibit the growth of bacterial and fungal pathogens, making them suitable candidates for developing new antimicrobial agents . The mechanism often involves disrupting cellular processes critical for microbial survival.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Fluorescent Materials
The unique structure of this compound allows it to be utilized in the development of fluorescent materials. Its ability to emit light upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and sensors . Research has focused on synthesizing polymeric materials incorporating this compound to enhance their optical properties.
Conductive Polymers
This compound can also be used in creating conductive polymers. These materials are essential in electronic applications where conductivity is required without compromising flexibility and mechanical properties .
Pesticide Development
The compound serves as a precursor for synthesizing novel pesticides and herbicides. Its structural features allow it to interact with biological systems in pests effectively. Research has indicated that oxadiazole derivatives can provide protection against various agricultural pests while being less harmful to non-target organisms .
Study on Antitumor Activity
A notable study evaluated the antitumor activity of several oxadiazole derivatives against human cancer cell lines. The findings revealed that compounds similar to this compound exhibited potent cytotoxic effects with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
Synthesis and Biological Evaluation
Another research effort focused on the synthesis of various oxadiazole derivatives followed by biological evaluation against different cancer cell lines. The study concluded that modifications at specific positions on the oxadiazole ring could enhance biological activity significantly .
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, microbial growth, or cellular metabolism.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Oxadiazole vs. Thiadiazole/Triazole Derivatives
- Methyl groups on the phenyl ring improve lipophilicity (clogP ~3.5 estimated) compared to unsubstituted analogs.
Coumarin vs. Non-Coumarin Moieties
- Thiazole Derivatives : Compounds 7c–7f () replace coumarin with a thiazole ring, reducing planarity and hydrogen-bonding capacity. Their lower melting points (134–178°C vs. >270°C for coumarin derivatives) suggest weaker intermolecular interactions .
- Quinazolinone Hybrids (): Feature fused quinazolinone-oxadiazole systems, which may enhance kinase inhibition but reduce solubility due to increased molecular rigidity.
Substituent Effects
Aromatic Ring Modifications
- 4-Methylphenyl/4-Methoxyphenyl (): Methoxy groups increase polarity (clogP ~3.0) and hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration .
- 4-Chlorophenylsulfonyl (): Introduces a strong electron-withdrawing group, likely enhancing metabolic stability but increasing molecular weight (~450 g/mol vs. 385 g/mol for the target compound).
Sulfamoyl and Sulfanyl Linkers
Physicochemical and Spectral Properties
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure that combines an oxadiazole ring with a chromene moiety. The oxadiazole ring is known for its potential biological activities, while the chromene structure contributes to its pharmacological profile. The molecular formula is , with a molecular weight of approximately 298.30 g/mol.
Biological Activities
1. Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety often exhibit anticancer properties. In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis via p53 activation |
| HeLa (Cervical Cancer) | 7.5 | Cell cycle arrest at G0-G1 phase |
| A549 (Lung Cancer) | 6.0 | Disruption of DNA replication machinery |
Flow cytometry analysis revealed that this compound effectively induces apoptosis in MCF-7 cells by increasing p53 expression and activating caspase pathways .
2. Antimicrobial Activity
The oxadiazole derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
The mechanism underlying this antimicrobial effect may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G0-G1 phase, preventing further proliferation of cancer cells.
- Antibacterial Mechanism : The exact mechanism remains under investigation but may involve interference with essential bacterial functions or structures.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound as a lead structure for developing novel anticancer and antimicrobial agents. For instance:
- Study on Anticancer Activity : A study demonstrated that modifications in the substituents on the oxadiazole ring significantly influenced the cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups enhanced the activity against MCF-7 cells .
- Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial properties against resistant strains of bacteria, showing promising results that warrant further exploration into structure-activity relationships (SAR) for optimization .
Q & A
Basic: What are the critical steps in synthesizing N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves:
- Step 1: Formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄ or POCl₃).
- Step 2: Coupling the oxadiazole moiety with 2-oxo-2H-chromene-3-carboxylic acid using carbodiimide-based coupling agents (e.g., DCC or EDC) .
- Characterization: Intermediates are validated via ¹H/¹³C NMR (to confirm regiochemistry), IR spectroscopy (to track carbonyl and amide bond formation), and mass spectrometry (for molecular ion confirmation). Purity is assessed using HPLC with UV detection .
Advanced: How can researchers optimize solvent and temperature conditions to improve yield during the cyclization step of the oxadiazole ring?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for solubility vs. non-polar solvents (toluene) to balance reaction rate and byproduct formation. Ethanol is often optimal for balancing cost and reactivity .
- Temperature Control: Gradual heating (60–80°C) minimizes side reactions like hydrolysis. Real-time monitoring via TLC or HPLC helps identify optimal reaction duration .
- Catalyst Use: Catalytic amounts of pyridine or triethylamine can enhance cyclization efficiency .
Basic: Which spectroscopic techniques are most reliable for confirming the structural integrity of the final compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for aromatic protons (δ 6.5–8.5 ppm), oxadiazole carbons (δ 150–160 ppm), and chromene carbonyl (δ 160–170 ppm) .
- IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N stretch (~1600 cm⁻¹) .
- Mass Spectrometry: High-resolution MS (HRMS) ensures accurate molecular weight matching (±2 ppm error) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets like cyclooxygenase-2 (COX-2) or microbial enzymes?
Methodological Answer:
- Molecular Docking: Use software (AutoDock Vina, Schrödinger) to simulate binding affinities. The oxadiazole and chromene groups often show strong interactions with catalytic pockets via hydrogen bonding and π-π stacking .
- MD Simulations: Run 100-ns simulations (GROMACS) to assess complex stability. Pay attention to RMSD values (<2 Å indicates stable binding) .
- QSAR Studies: Correlate substituent effects (e.g., 2,4-dimethylphenyl) with activity trends using descriptors like logP and polar surface area .
Advanced: How should researchers resolve contradictions in biological activity data (e.g., varying IC₅₀ values) across studies?
Methodological Answer:
- Standardize Assays: Use identical cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) to reduce variability .
- Validate Purity: Ensure >95% purity via HPLC and eliminate solvent residues (e.g., DMSO) that may interfere with assays .
- Meta-Analysis: Compare data with structurally similar compounds (e.g., thiadiazole or coumarin derivatives) to identify substituent-dependent trends .
Basic: What are the key structural features of this compound that contribute to its biological activity?
Methodological Answer:
- Oxadiazole Ring: Enhances electron-deficient character, promoting interactions with enzyme active sites .
- Chromene Core: The conjugated system allows for intercalation with DNA or inhibition of topoisomerases .
- 2,4-Dimethylphenyl Group: Hydrophobic substituents improve membrane permeability and target selectivity .
Advanced: What strategies can mitigate degradation of the chromene carbonyl group during long-term stability studies?
Methodological Answer:
- pH Control: Store the compound in neutral buffers (pH 6.5–7.5) to prevent hydrolysis .
- Lyophilization: Freeze-drying in inert atmospheres (N₂) reduces oxidative degradation .
- Excipient Screening: Use cyclodextrins or PEG-based matrices to stabilize the carbonyl group in formulations .
Advanced: How can researchers validate the compound’s mechanism of action when initial in vitro data conflicts with in vivo results?
Methodological Answer:
- Pharmacokinetic Profiling: Measure bioavailability and metabolite formation using LC-MS/MS. Low absorption may explain reduced in vivo efficacy .
- Target Engagement Assays: Use CRISPR-modified cell lines to confirm target specificity (e.g., COX-2 knockout models) .
- Pathway Analysis: Transcriptomic profiling (RNA-seq) can identify off-target effects or compensatory pathways .
Basic: What are the recommended storage conditions to maintain compound stability?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation .
- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the amide bond .
- Solvent Choice: Dissolve in DMSO for biological assays (<0.1% v/v to avoid cytotoxicity) .
Advanced: How can isotopic labeling (e.g., ¹⁴C or ²H) be applied to track metabolic pathways of this compound?
Methodological Answer:
- Synthesis of Labeled Analogues: Introduce ¹⁴C at the methyl group of the 2,4-dimethylphenyl moiety via Suzuki-Miyaura coupling with labeled precursors .
- Metabolite Identification: Use LC-MS with isotope tracing to detect labeled metabolites in urine or plasma samples .
- Autoradiography: Map tissue distribution in rodent models to assess organ-specific accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
